N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-4-9-15-17(12(11)2)20-18(24-15)19-16(21)10-13-5-7-14(8-6-13)25(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARLISXANBBNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₁₈H₁₈N₂O₂S
Molecular Weight : 342.41 g/mol
The compound features a benzo[d]thiazole moiety, which is recognized for its pharmacological properties, and a methylsulfonyl group that enhances its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, by disrupting quorum sensing pathways critical for bacterial virulence and biofilm formation.
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 115.2 |
| Compound B | E. coli | 182.2 |
| This compound | TBD |
Anticancer Activity
The anticancer potential of related thiazole derivatives has been evaluated against various tumor cell lines. For example, compounds similar to this compound have shown significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving apoptosis induction.
Case Study: Synthesis and Evaluation of Thiazole Derivatives
A study synthesized novel thiazole derivatives and evaluated their anticancer activity using MTT assays, DNA synthesis analysis, and caspase-3 activation assays. Compounds demonstrated the ability to direct tumor cells towards apoptotic pathways, highlighting their potential as anticancer agents .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act on specific molecular targets involved in cell signaling pathways associated with cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationships of benzothiazole derivatives to identify key features that enhance biological activity. For instance, modifications to the sulfonamide group have been shown to significantly influence the compound's potency against various biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and related compounds:
Structural and Functional Analysis
Benzofuran-thiazole hybrids () exhibit similar aromaticity but lack the thiazole’s sulfur atom, which may reduce metal coordination capabilities .
Substituent Effects: Methylsulfonyl Group: This strong electron-withdrawing group (EWG) improves binding affinity to targets like COX-2 or kinases, as seen in celecoxib analogs . In contrast, methoxy (CDD-934506) or bromine () substituents offer different electronic and steric profiles.
Biological Activity Trends :
- Compounds with para-substituted EWGs (e.g., methylsulfonyl) show enhanced antimicrobial and anti-inflammatory activities compared to electron-donating groups (EDGs) like methoxy .
- Halogenated analogs () exhibit potent MIC values (13–27 µM) against S. aureus and E. coli, suggesting the target compound’s methylsulfonyl group could similarly enhance potency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?
- Methodology : The compound can be synthesized via N-acylation of 2-aminothiazole derivatives using chloroacetamide intermediates under reflux conditions. For example, describes the acetylation of substituted anilines with acetic anhydride under reflux, followed by crystallization . Similarly, highlights N-acylation reactions using ethyl chloroacetate in the presence of sodium in THF, which can be adapted for this compound’s synthesis .
Q. How is the structural characterization of this compound typically performed?
- Methodology : X-ray crystallography (as in ) confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds and π-stacking). Spectroscopic techniques (IR, NMR, mass spectrometry) are critical for functional group identification, as shown in and . For instance, intramolecular S···O contacts and dihedral angles between aromatic rings can be resolved via crystallography .
Q. What preliminary biological activities are associated with structurally related acetamide derivatives?
- Methodology : Antimicrobial assays (e.g., MIC determination against S. aureus, E. coli, and C. albicans) are common. reports that electron-withdrawing groups (e.g., –NO₂, –Cl) enhance activity, with MICs ranging from 13–27 µM for similar thiazolylacetamides . Lipophilicity (logP) and substituent position (ortho/meta/para) are key factors in membrane penetration and target binding .
Advanced Research Questions
Q. How do substituent modifications on the benzo[d]thiazole or phenylacetamide moieties influence biological activity?
- Methodology : Structure-Activity Relationship (SAR) studies are critical. demonstrates that halogenation (e.g., –Br, –Cl) at the phenyl ring enhances antimicrobial potency by increasing electron-withdrawing effects and membrane interaction. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like bacterial enzymes or kinases .
Q. What mechanistic insights explain the compound’s inhibitory effects on kinase targets (e.g., Aurora kinases)?
- Methodology : Kinase inhibition assays (IC₅₀ determination) and crystallographic studies of enzyme-inhibitor complexes reveal binding modes. notes that related thiazolylacetamides inhibit Aurora kinases (IC₅₀ = 0.042–0.227 µM) via competitive ATP-binding site interactions . Molecular dynamics simulations (as in ) can further elucidate conformational stability and binding kinetics .
Q. How do crystallographic data resolve contradictions in reported biological activities across studies?
- Methodology : highlights how intramolecular interactions (e.g., hydrogen bonds, S···O contacts) stabilize the compound’s conformation, which may explain variations in activity due to structural flexibility. For example, dihedral angles between the thiadiazole and benzene rings (86.82° in ) influence steric hindrance and target accessibility .
Q. What in vivo models are suitable for validating this compound’s therapeutic potential?
- Methodology : Murine models for inflammation or cancer (e.g., xenograft studies) are applicable. Pharmacokinetic parameters (bioavailability, half-life) should be assessed using HPLC-MS. and emphasize correlating logP values with tissue penetration and metabolic stability .
Q. Are there synergistic effects when combining this compound with existing therapies (e.g., antibiotics or kinase inhibitors)?
- Methodology : Checkerboard assays (FIC index) or combination index (CI) calculations quantify synergy. suggests that acetamide derivatives with sulfonamide groups (e.g., ) may enhance efficacy against drug-resistant pathogens when paired with β-lactams .
Data Contradictions and Resolution
-
Issue : Discrepancies in reported MIC values for similar compounds (e.g., vs. 10).
- Resolution : Variations in substituent positions (para vs. meta) and assay conditions (e.g., bacterial strain differences) must be standardized. attributes higher activity to para-substituted electron-withdrawing groups, while ortho-substituents may reduce solubility .
-
Issue : Conflicting kinase inhibition data (e.g., Aurora-A vs. Aurora-B selectivity in ).
Methodological Recommendations
- Synthesis : Optimize reaction conditions (e.g., solvent, catalyst) based on and to improve yield and purity.
- Biological Testing : Use standardized CLSI protocols for MIC assays and include positive controls (e.g., ciprofloxacin) .
- Computational Analysis : Combine DFT ( ) and molecular docking to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
